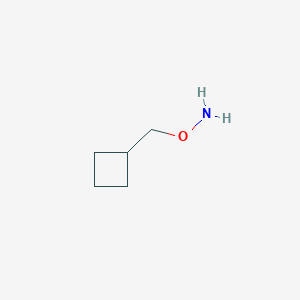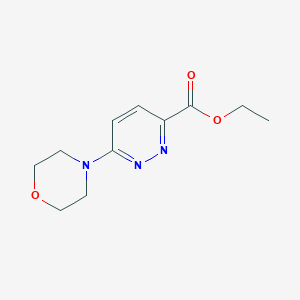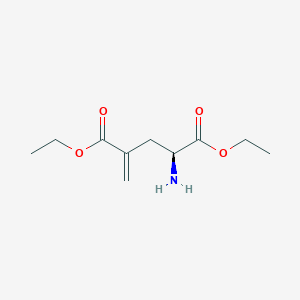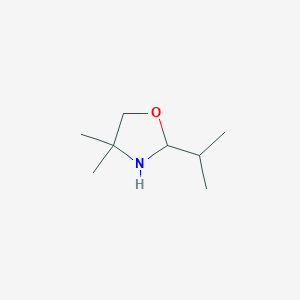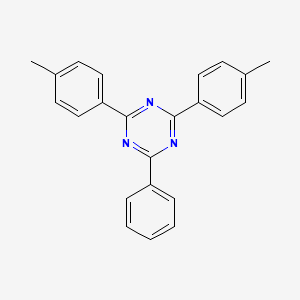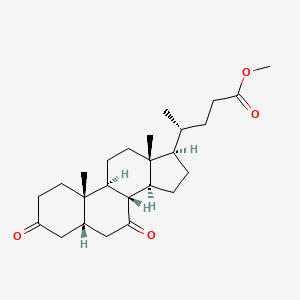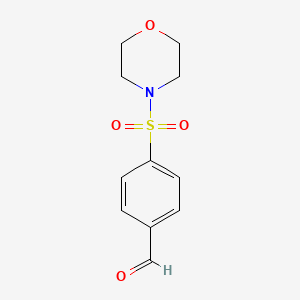
(2-Methylidenecyclohexyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Applications
RuCl3-Catalyzed N-Methylation of Amines : Methanol acts as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This method is effective for synthesizing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, using methanol under H2-free conditions (Sarki et al., 2021).
Homogeneous Catalysis with Ruthenium and Rhodium Complexes : Methanol serves as a hydrogen donor in the reduction of ketones to alcohols, facilitated by various metal complexes. The process typically oxidizes methanol to methyl formate (Smith & Maitlis, 1985).
Direct N-Monomethylation of Aromatic Primary Amines : A [Cp*IrCl2]2/NaOH system enables the N-monomethylation of aromatic primary amines using methanol, offering an environmentally friendly and efficient synthetic approach (Li et al., 2012).
Biological and Environmental Applications
Methanol in Membrane Lipids : (2-methyl-4,5-ditridecyl-1,4-cyclohexadienyl)methanol, a variant of methanol, has been identified in the lipid fraction of the bacterium Zymomonas mobilis, suggesting its role in membrane metabolism (Koukkou et al., 1998).
Methanol as a Hydrogen and Carbon Source in Microbial Engineering : Corynebacterium glutamicum has been engineered to utilize methanol as an essential carbon source, demonstrating its potential in bioproduction of chemicals like glutamate (Tuyishime et al., 2018).
Methanol in Biological Membrane Dynamics : The presence of methanol impacts lipid dynamics in biological membranes, influencing processes like lipid transfer and flip-flop kinetics. This highlights the role of methanol in biomembrane studies (Nguyen et al., 2019).
Chemical Synthesis
Carbonylation of Cyclohexene in Methanol Solution : Cyclohexene can be converted into methyl cyclohexanecarboxylate using palladium(II) chloride–triphenylphosphine as a catalyst in a methanol solution, showcasing an application in organic synthesis (Yoshida et al., 1976).
Synthesis of 5-Substituted 2-Methylcycloheptanones : This research demonstrates the synthesis of various 5-substituted 2-methylcycloheptanones from cyclohexanone using diazoethane in ethanol-ether, offering insight into stereochemistry and ring-expansion reactions (Marshall & Partridge, 1968).
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylidenecyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBLUDKHHPPKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506420 | |
| Record name | (2-Methylidenecyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78426-32-1 | |
| Record name | (2-Methylidenecyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



